molecular formula C26H23ClN4O4S B2788419 N-[(3-chlorophenyl)methyl]-4-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide CAS No. 451464-80-5

N-[(3-chlorophenyl)methyl]-4-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide

Cat. No.: B2788419
CAS No.: 451464-80-5
M. Wt: 523
InChI Key: MBPSYVOMODRMET-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]-4-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-4-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable reagent to form the quinazolinone structure.

    Thioether Formation:

    Amide Bond Formation: The final step involves the coupling of the thioether intermediate with 3-chlorobenzylamine under amide bond-forming conditions, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, purification techniques such as recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]-4-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) for nitro group reduction.

    Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used for thioether oxidation.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions at the chlorobenzyl position.

Major Products

    Reduction of Nitro Group: 3-aminobenzyl derivative.

    Oxidation of Thioether: Sulfoxide or sulfone derivatives.

    Substitution of Chlorobenzyl Group: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-chlorophenyl)methyl]-4-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Research: Used as a probe to study the interaction of quinazolinone derivatives with biological targets.

    Chemical Biology: Employed in the development of chemical tools to investigate cellular pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]-4-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. The thioether and nitrobenzyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorobenzyl)-4-oxoquinazolin-3(4H)-yl)butanamide: Lacks the thioether and nitrobenzyl groups.

    N-(3-nitrobenzyl)-4-(2-((3-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)butanamide: Has the nitro and chloro groups swapped.

Uniqueness

N-[(3-chlorophenyl)methyl]-4-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide is unique due to the presence of both the thioether and nitrobenzyl groups, which can significantly influence its biological activity and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-4-[2-[(3-nitrophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN4O4S/c27-20-8-3-6-18(14-20)16-28-24(32)12-5-13-30-25(33)22-10-1-2-11-23(22)29-26(30)36-17-19-7-4-9-21(15-19)31(34)35/h1-4,6-11,14-15H,5,12-13,16-17H2,(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPSYVOMODRMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)[N+](=O)[O-])CCCC(=O)NCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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